- Synthesis of Ranolazine, Zhongguo Yiyao Gongye Zazhi, 2004, 35(11), 641-642
Cas no 95635-55-5 (Ranolazine)
Il ranolazina è un farmaco appartenente alla classe degli antianginosi, utilizzato principalmente nel trattamento dell'angina cronica stabile. Agisce come inibitore del canale del sodio tardivo, riducendo l'afflusso di ioni sodio durante la fase tardiva del potenziale d'azione cardiaco. Questo meccanismo d'azione contribuisce a migliorare l'equilibrio energetico del miocardio, riducendo il consumo di ossigeno e prevenendo l'accumulo di calcio intracellulare. La ranolazina si distingue per il suo profilo farmacologico unico, poiché non influisce significativamente sulla frequenza cardiaca o sulla pressione arteriosa. Viene metabolizzata principalmente dal CYP3A4 e presenta un'emivita di circa 7 ore. La sua efficacia è stata dimostrata in pazienti che non rispondono adeguatamente alle terapie antianginose tradizionali.
Ranolazine structure
Product Name:Ranolazine
Numero CAS:95635-55-5
MF:C24H33N3O4
MW:427.536526441574
MDL:MFCD00864690
CID:61788
PubChem ID:56959
Update Time:2026-05-07
Ranolazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ranolazine
- 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-
- N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]ethanamide
- N-(2,6-diMethylphenyl)-2-{4-[(2R)-2-hydroxy-3-(2-Methoxyphenoxy)propyl]piperazin-1-yl}acetaMide
- Ranolazine(Ranexa)
- 1- 3-(2-Methoxyphenoxy)-2-hydroxypropyl -4- ...
- Ranolazine N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
- Ranolazine (100 mg)
- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxy-phenoxy)propyl)piperazin-1-yl)acetamide
- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- [14C]-Ranolazine
- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6,dimethylphenyl)-aminocarbonylmethyl]-piperazine
- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethy]piperazine
- 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]
- CVT 303
- N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]-1-piperazineacetamide
- Ranexa
- Renexa
- RS 43285-003
- (±)-N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-ylacetamide
- (±)-4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2′,6′-xylidide
- N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
- Ranolazine (Ranexa)
- N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide
- C24H33N3O4
- DSSTox_RID_80743
- DSSTox_CID_25196
- DSSTox_GSID_45196
- (-)-Ranolazine
- Ran4
- Latixa
- RAN D
- N-(2,6-DIMETH
- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, (±)- (ZCI)
- N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ACI)
- (±)-Ranolazine
- 4-(Pyrimidin-2-ylmethyl)-7-(4-(trifluoromethyl)phenyl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
- (+/-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide
- HMS3369I08
- RANOLAZINE [EMA EPAR]
- Z68563450
- Ranexa (TN)
- C01EB18
- HSDB 7924
- RS-43285-003
- HMS2230C19
- DTXCID1025196
- (+-)-Ranolazine
- HMS3884I10
- NSC-759100
- BD164322
- Tox21_110258
- AB00698532_18
- NSC782305
- BRD-A97674275-001-01-9
- NSC 759100
- HMS2090L09
- BRD-A97674275-001-11-8
- (+/-)-N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-1-PIPERAZINEACETAMIDE
- CHEMBL1404
- DB00243
- EN300-122384
- Lopac0_001062
- Pharmakon1600-01505366
- AB00698532-11
- BCP04190
- NCGC00015897-08
- SPECTRUM1505366
- (RS)-ranolazine
- CCG-205139
- HMS3715K06
- D05700
- MLS002154149
- RANOLAZINE (MART.)
- N-(2,6-Dimethyl-phenyl)-2-{4-[2-hydroxy-3-(2-methoxy-phenoxy)-propyl]-piperazin-1-yl}-acetamide
- NCGC00015897-02
- GTPL7291
- BRD-A97674275-001-10-0
- racemic ranolazine
- RANOLAZINE (USP-RS)
- CAS-95635-55-5
- 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)-
- HY-B0280
- A6IEZ5M406
- AC-1673
- RANOLAZINE [INN]
- ASPRUZYO
- Ranolazine [USAN:INN:BAN]
- Ranolazine [USAN]
- NSC-782305
- 1080496-58-7
- AB00698532-13
- rac-N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- PB21724
- Q907104
- UNII-A6IEZ5M406
- NCGC00015897-03
- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-
- SB13209
- N-(2,6-DIMETHYLPHENYL)-2-(4-((2RS)-2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)PIPERAZIN-1-YL)ACETAMIDE
- AKOS015889500
- RS43285
- NCGC00015897-06
- SBI-0051032.P002
- ranolazinum
- AB00698532_17
- 142387-99-3
- KEG-1295
- HMS2093D21
- s1799
- SDCCGSBI-0051032.P003
- AB00698532_16
- SR-01000076216-8
- Ranolazine (Ranexa)?
- (+/-)-Ranolazine
- BSPBio_002276
- BCP0726000090
- Tox21_110258_1
- N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}ethanimidic acid
- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-, (+-)-
- RANOLAZINE [MART.]
- CHEBI:87690
- DTXSID3045196
- KS-1244
- SMR000857382
- N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
- AB00698532-14
- CHEBI:87681
- NSC759100
- 95635-55-5
- HMS1922F16
- SW197620-4
- BRD-A97674275-300-03-1
- NCGC00095177-01
- (+-)-N-(2,6-Dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
- HMS3655M12
- Ranolazina
- SR-01000076216
- CVT-303
- NCGC00015897-04
- AB00698532-15
- NCGC00095177-03
- N-(2,6-Dimethylphenyl)-4-
- Ranolazine (USAN/INN)
- MFCD00864690
- BCP9000558
- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine
- RANOLAZINE [USP-RS]
- ASPRUZYO SPRINKLE
- RANOLAZINE [VANDF]
- SR-01000076216-5
- HMS2098K06
- Ranolazine- Bio-X
- SCHEMBL124665
- RANOLAZINE [MI]
- NCGC00015897-05
- NS00002495
- renolazine
- BDBM50173335
- 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)
- NCGC00095177-02
- RANOLAZINE [ORANGE BOOK]
- (+/-)-1-(3-(2-Methoxyphenoxy)-2-hydroxypropyl)-4-(n-(2,6-dimethylphenyl)carbamoylmethyl)piperazine
- NCGC00015897-22
- RANOLAZINE [WHO-DD]
- rac-ranolazine
- BRD-A97674275-001-04-3
-
- MDL: MFCD00864690
- Inchi: 1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
- Chiave InChI: XKLMZUWKNUAPSZ-UHFFFAOYSA-N
- Sorrisi: O=C(CN1CCN(CC(COC2C(OC)=CC=CC=2)O)CC1)NC1C(C)=CC=CC=1C
Proprietà calcolate
- Massa esatta: 427.24700
- Massa monoisotopica: 427.24710654g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 31
- Conta legami ruotabili: 9
- Complessità: 531
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 74.3
- XLogP3: 2.7
Proprietà sperimentali
- Colore/forma: Powder
- Punto di fusione: 119-1200C
- Punto di ebollizione: 624.1°C at 760 mmHg
- PSA: 74.27000
- LogP: 2.25680
Ranolazine Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H332-H335
- Dichiarazione di avvertimento: P261-P280-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII
- RTECS:TK7845360
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ranolazine Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Ranolazine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RM237-25g |
Ranolazine |
95635-55-5 | 98+% | 25g |
1188CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RM237-1g |
Ranolazine |
95635-55-5 | 98+% | 1g |
111.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RM237-5g |
Ranolazine |
95635-55-5 | 98+% | 5g |
297.0CNY | 2021-08-03 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1598744-100MG |
Ranolazine |
95635-55-5 | 100mg |
¥3302.56 | 2024-12-30 | ||
| Chemenu | CM169667-25g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxy-phenoxy)propyl)piperazin-1-yl)acetamide |
95635-55-5 | 98% | 25g |
$108 | 2021-08-05 | |
| Chemenu | CM169667-100g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxy-phenoxy)propyl)piperazin-1-yl)acetamide |
95635-55-5 | 98% | 100g |
$333 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RM237-20g |
Ranolazine |
95635-55-5 | 98+% | 20g |
999.0CNY | 2021-08-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022970-1g |
Ranolazine |
95635-55-5 | 99% | 1g |
¥107 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022970-5g |
Ranolazine |
95635-55-5 | 99% | 5g |
¥386 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022970-25g |
Ranolazine |
95635-55-5 | 99% | 25g |
¥1022 | 2024-07-19 |
Ranolazine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 2 h, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Toluene ; 3 h, reflux
Riferimento
- Method for preparation of ranolazine, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 16 h, reflux
1.2 1 h, reflux
1.3 Solvents: Isopropanol ; 2 h, reflux; reflux → 5 °C; 3 h, 0 - 5 °C
1.2 1 h, reflux
1.3 Solvents: Isopropanol ; 2 h, reflux; reflux → 5 °C; 3 h, 0 - 5 °C
Riferimento
- A process for the preparation of ranolazine, India, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Isopropanol ; 90 - 100 °C; 1.5 h, 90 - 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Riferimento
- Synthesis of anti-angina drug Ranolazine, Huaxi Yaoxue Zazhi, 2012, 27(6), 613-615
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Toluene , Tetrahydrofuran ; overnight, reflux
Riferimento
- A process for preparing ranolazine, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Water ; 20 min, rt
Riferimento
- Synthesis of a novel antianginal agent Ranolazine, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 283-285
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Cyclohexanone Solvents: Isopropanol ; rt → 80 °C; 2.5 h, 75 - 80 °C
Riferimento
- Preparation of ranolazine with high purity, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Water ; 5 h, 80 °C
Riferimento
- Improved process for the total synthesis of Ranolazine, India, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water ; 5 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium bicarbonate ; neutralized, rt
1.2 Reagents: Sodium bicarbonate ; neutralized, rt
Riferimento
- "All water chemistry" for a concise total synthesis of the novel class anti-anginal drug (RS), (R), and (S)-ranolazine, Green Chemistry, 2013, 15(3), 756-767
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Ethanol ; rt → reflux; 2 - 3 h, reflux
Riferimento
- Process for preparation of ranolazine, China, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Isopropanol ; rt → 83 °C; 3 h, 82 - 83 °C
Riferimento
- Preparation of ranolazine, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Acetone ; 8 - 9 h, reflux; 30 min, reflux
Riferimento
- A process for the preparation of ranolazine and intermediates thereof, India, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Methanol ; 5 h, 60 °C
Riferimento
- Method for preparing ranolazine, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Catalysts: Chlorosulfonic acid (reaction product with sodium tungstate) , Sodium tungsten oxide (Na2WO4) (reaction product with chlorosulfonic acid) ; 20 min, 70 °C
Riferimento
- An efficient protocol for regioselective ring opening of epoxides using sulfated tungstate: application in synthesis of active pharmaceutical ingredients atenolol, propranolol and ranolazine, Tetrahedron Letters, 2013, 54(48), 6455-6459
Metodo di produzione 15
Condizioni di reazione
1.1 Solvents: Methanol ; 3 h, reflux
Riferimento
- Synthesis of ranolazine, China, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Riferimento
- Synthesis of N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ranolazine), Zhongguo Yaoshi (Wuhan, 2007, 10(12), 1176-1177
Metodo di produzione 17
Condizioni di reazione
1.1 Solvents: Water ; 7 h, reflux; 25 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6.0, 25 - 30 °C
1.3 Solvents: Methanol ; 5 - 6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6.0, 25 - 30 °C
1.3 Solvents: Methanol ; 5 - 6 h, reflux
Riferimento
- A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with (2,6-dimethylphenyl)aminocarbonylmethyl chloride, India, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Phosphoric acid Solvents: Dimethylformamide , Water ; 7 - 8 h, pH 5 - 5.5, reflux; 25 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6, 25 - 30 °C
1.3 Solvents: Methanol , Dichloromethane ; 5 - 6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6, 25 - 30 °C
1.3 Solvents: Methanol , Dichloromethane ; 5 - 6 h, reflux
Riferimento
- A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with 2,6-dimethylphenyl)aminocarbonylmethyl chloride, World Intellectual Property Organization, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Solvents: Methanol ; rt → reflux; 3 h, reflux
Riferimento
- Improved synthesis method of ranolazine as antianginal drugs, China, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Solvents: Methanol , Toluene ; 9 h, 65 °C
Riferimento
- Synthesis of Ranolazine metabolites and their anti-myocardial ischemia activities, Chemical & Pharmaceutical Bulletin, 2009, 57(11), 1218-1222
Ranolazine Raw materials
- 2-(2-Methoxyphenoxy)methyloxirane
- Guaiacol
- 2-Propanol, 1-bromo-3-(2-methoxyphenoxy)-
- Ranolazine Impurity 4
- 2-Chloro-2',6'-dimethylacetanilide
- Ranolazine dihydrochloride
- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide
- Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate
Ranolazine Preparation Products
Ranolazine Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:95635-55-5)Ranolazine
Numero d'ordine:sfd11399
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:35
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:95635-55-5)Ranolazine
Numero d'ordine:A11162
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 21:12
Prezzo ($):284.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:95635-55-5)雷诺嗪
Numero d'ordine:LE19283509
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:48
Prezzo ($):discuss personally
Email:18501500038@163.com
Ranolazine Letteratura correlata
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
95635-55-5 (Ranolazine) Prodotti correlati
- 62-44-2(Phenacetin)
- 127-19-5(N,N-Dimethylacetamide)
- 107-91-5(2-Cyanoacetamide)
- 6108-05-0(Lidocaine hydrochloride hydrate)
- 5294-61-1(N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide)
- 2198-53-0(N-(2,6-Dimethylphenyl)acetamide)
- 142387-99-3(Ranolazine)
- 1054624-77-9(Ranolazine-d3 Dihydrochloride)
- 1329834-18-5(Desmethyl Ranolazine-d5)
- 755711-09-2(Desmethoxy Ranolazine)